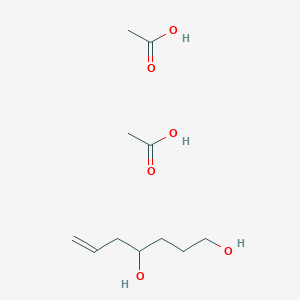
Acetic acid;hept-6-ene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;hept-6-ene-1,4-diol is an organic compound that features both a carboxylic acid group and a diol group within its structure. This compound is of interest due to its unique combination of functional groups, which can participate in a variety of chemical reactions, making it useful in different fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-6-ene-1,4-diol typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another method involves the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound can involve large-scale catalytic hydrogenation processes, where hydroquinone is hydrogenated in the presence of a catalyst to produce the desired diol . The process conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;hept-6-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Hydroxyl groups can be converted to halides using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Acetic acid;hept-6-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;hept-6-ene-1,4-diol involves its functional groups participating in various chemical reactions. The carboxylic acid group can act as a proton donor, while the hydroxyl groups can act as nucleophiles or electrophiles depending on the reaction conditions . These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-2-ene-1,4-diol: Similar diol structure but with a shorter carbon chain.
Hex-5-ene-1,4-diol: Similar structure with a six-carbon chain.
Oct-7-ene-1,4-diol: Similar structure with an eight-carbon chain.
Uniqueness
Acetic acid;hept-6-ene-1,4-diol is unique due to its specific combination of a carboxylic acid group and a diol group within a seven-carbon chain. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds with different chain lengths .
Propriétés
Numéro CAS |
645615-38-9 |
|---|---|
Formule moléculaire |
C11H22O6 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
acetic acid;hept-6-ene-1,4-diol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-2-4-7(9)5-3-6-8;2*1-2(3)4/h2,7-9H,1,3-6H2;2*1H3,(H,3,4) |
Clé InChI |
VORCSSHRBGCFAM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C=CCC(CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















